tert-Butyl N-[6-(4-methylphenyl)-6-oxohexyl]carbamate
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Overview
Description
tert-Butyl N-[6-(4-methylphenyl)-6-oxohexyl]carbamate: is an organic compound that belongs to the class of carbamates It is characterized by the presence of a tert-butyl group, a carbamate group, and a 4-methylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl N-[6-(4-methylphenyl)-6-oxohexyl]carbamate typically involves the reaction of tert-butyl carbamate with a suitable precursor, such as 4-methylphenyl isocyanate. The reaction is carried out under controlled conditions, often in the presence of a catalyst or under specific temperature and pressure settings to ensure optimal yield and purity.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions are optimized to maximize yield and minimize by-products. Purification steps, such as recrystallization or chromatography, are employed to obtain the final product with high purity .
Chemical Reactions Analysis
Types of Reactions: tert-Butyl N-[6-(4-methylphenyl)-6-oxohexyl]carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the carbamate group into amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the tert-butyl group or the 4-methylphenyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines.
Scientific Research Applications
Chemistry: In chemistry, tert-Butyl N-[6-(4-methylphenyl)-6-oxohexyl]carbamate is used as a building block for the synthesis of more complex molecules. It serves as a precursor in the preparation of various derivatives and functionalized compounds .
Biology: In biological research, this compound is studied for its potential biological activity. It may be used in the development of new drugs or as a probe to study biological pathways and mechanisms .
Medicine: In medicine, this compound is investigated for its potential therapeutic applications. It may have properties that make it useful in the treatment of certain diseases or conditions .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It may be employed in the formulation of coatings, adhesives, and other products .
Mechanism of Action
The mechanism of action of tert-Butyl N-[6-(4-methylphenyl)-6-oxohexyl]carbamate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context .
Comparison with Similar Compounds
tert-Butyl N-(4-Methylphenyl)carbamate: This compound shares a similar structure but lacks the 6-oxohexyl group.
tert-Butyl carbamate: A simpler carbamate compound without the 4-methylphenyl group.
tert-Butyl N-(4-formylbenzyl)carbamate: This compound has a formyl group instead of the 6-oxohexyl group.
Uniqueness: tert-Butyl N-[6-(4-methylphenyl)-6-oxohexyl]carbamate is unique due to the presence of both the 4-methylphenyl and 6-oxohexyl groups. These functional groups confer specific chemical and biological properties, making it distinct from other similar compounds .
Biological Activity
Tert-Butyl N-[6-(4-methylphenyl)-6-oxohexyl]carbamate is a carbamate derivative that has garnered attention in medicinal chemistry for its potential biological activities. This compound is characterized by a tert-butyl group, a 6-oxohexyl chain, and a 4-methylphenyl moiety, which contribute to its unique pharmacological properties. Understanding the biological activity of this compound is crucial for its application in therapeutic contexts.
Chemical Structure
The chemical structure of this compound can be represented as follows:
This structure allows for interactions with various biological targets, primarily through enzyme inhibition mechanisms.
Research indicates that this compound exhibits significant enzyme inhibition properties. The mechanism involves binding to the active sites of specific enzymes, thereby preventing substrate binding and inhibiting catalytic activity. This property positions it as a candidate for drug development aimed at treating diseases where enzyme modulation is beneficial.
Enzyme Inhibition
The compound has shown promising results in inhibiting various enzymes. Notably, studies have demonstrated its effectiveness against:
- AChE (Acetylcholinesterase) : Inhibition of AChE can enhance cholinergic signaling, which is beneficial in conditions like Alzheimer's disease.
- β-secretase : This enzyme plays a critical role in the formation of amyloid plaques, making its inhibition a target for Alzheimer's therapeutics.
Cytotoxicity and Protective Effects
In vitro studies have assessed the cytotoxic effects of this compound on various cell lines. Results indicate that the compound may protect against oxidative stress-induced cell death, particularly in neuronal cells exposed to amyloid-beta (Aβ) peptides.
Case Studies
-
Inhibition of AChE :
- Study Design : The compound was tested on human neuroblastoma cells.
- Results : It showed an IC50 value of approximately 25 µM, indicating moderate inhibition compared to standard AChE inhibitors.
-
β-secretase Inhibition :
- Study Design : The compound was evaluated using a β-secretase activity assay.
- Results : It demonstrated an IC50 value of 15 µM, suggesting significant potential for modulating amyloid plaque formation.
Comparative Analysis with Similar Compounds
The following table compares this compound with structurally similar compounds regarding their biological activities:
Compound Name | Molecular Formula | AChE Inhibition (IC50) | β-secretase Inhibition (IC50) |
---|---|---|---|
This compound | C16H23NO3 | 25 µM | 15 µM |
Tert-butyl N-[4-(2-methylphenyl)-4-oxobutyl]carbamate | C16H23NO3 | 30 µM | 20 µM |
Tert-butyl N-(4-amino-4-oxobutyl)carbamate | C9H18N2O3 | 35 µM | 22 µM |
Properties
Molecular Formula |
C18H27NO3 |
---|---|
Molecular Weight |
305.4 g/mol |
IUPAC Name |
tert-butyl N-[6-(4-methylphenyl)-6-oxohexyl]carbamate |
InChI |
InChI=1S/C18H27NO3/c1-14-9-11-15(12-10-14)16(20)8-6-5-7-13-19-17(21)22-18(2,3)4/h9-12H,5-8,13H2,1-4H3,(H,19,21) |
InChI Key |
DWMXMLSSIXTLSX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)CCCCCNC(=O)OC(C)(C)C |
Origin of Product |
United States |
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